molecular formula C10H6BrIN2 B8398657 4-Bromo-5-iodo-2-phenylpyrimidine CAS No. 1266480-01-6

4-Bromo-5-iodo-2-phenylpyrimidine

Cat. No.: B8398657
CAS No.: 1266480-01-6
M. Wt: 360.98 g/mol
InChI Key: IRUOSOOAUIEQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-iodo-2-phenylpyrimidine is a sophisticated heteroaromatic building block specifically designed for advanced synthetic chemistry applications. Its core structure integrates a pyrimidine ring substituted with bromine and iodine at the 4 and 5 positions, respectively, and a phenyl group at the 2-position. This strategic placement of two different halogens on the electron-deficient pyrimidine ring makes it a particularly valuable substrate for sequential, site-selective metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These reactions are fundamental for constructing complex molecular architectures in medicinal chemistry and materials science. The primary research value of this compound lies in its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functional materials like liquid crystals . The phenylpyrimidine core is a privileged structure in drug discovery, often found in molecules with biological activity. By serving as a versatile scaffold, this compound enables researchers to efficiently generate a diverse library of derivatives for screening and optimization purposes. Its specific mechanism of action is not intrinsic but is conferred upon incorporation into larger target molecules, where it can influence electronic properties, binding affinity, and overall molecular geometry. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

CAS No.

1266480-01-6

Molecular Formula

C10H6BrIN2

Molecular Weight

360.98 g/mol

IUPAC Name

4-bromo-5-iodo-2-phenylpyrimidine

InChI

InChI=1S/C10H6BrIN2/c11-9-8(12)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H

InChI Key

IRUOSOOAUIEQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Br)I

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 5 Iodo 2 Phenylpyrimidine and Its Analogues

Precursor Synthesis and Halogenation Strategies

The journey towards 4-bromo-5-iodo-2-phenylpyrimidine begins with the assembly of a simpler, yet crucial, starting material: 2-phenylpyrimidine (B3000279). This precursor then undergoes a series of carefully controlled halogenation reactions to introduce the bromo and iodo groups at the desired positions.

Synthesis of Substituted Phenylpyrimidines as Starting Materials

The synthesis of the 2-phenylpyrimidine core can be achieved through various condensation reactions. A common and effective method involves the reaction of benzamidine (B55565) with a 1,3-dicarbonyl compound or its equivalent. For instance, the condensation of benzamidine hydrochloride with 1,1,3,3-tetramethoxypropane (B13500) in the presence of a suitable solvent and catalyst yields 2-phenylpyrimidine. This foundational molecule serves as the scaffold upon which the desired halogen atoms will be installed.

Another versatile approach to substituted pyrimidines involves the reaction of chalcones with guanidine (B92328) derivatives. While not a direct route to 2-phenylpyrimidine itself, this method highlights the adaptability of pyrimidine (B1678525) synthesis to create a diverse range of analogues.

Regioselective Bromination and Iodination Approaches

With the 2-phenylpyrimidine precursor in hand, the next critical step is the introduction of bromine and iodine at the C-4 and C-5 positions, respectively. This requires a regioselective approach to ensure the correct placement of each halogen.

A plausible and commonly employed strategy involves a stepwise halogenation. The pyrimidine ring is an electron-deficient system, which influences the regioselectivity of electrophilic substitution reactions. The C-5 position is generally the most susceptible to electrophilic attack. However, the presence of other substituents and the specific halogenating agent can alter this preference.

One common method for bromination is the use of N-bromosuccinimide (NBS). commonorganicchemistry.comguidechem.com The reaction of 2-phenylpyrimidine with NBS, typically in a solvent like chloroform (B151607) or carbon tetrachloride, can lead to the introduction of a bromine atom. The regioselectivity can be influenced by reaction conditions such as temperature and the presence of radical initiators or acid catalysts.

Following bromination, the subsequent iodination of the resulting 4-bromo-2-phenylpyrimidine (B1440225) is necessary. N-iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic and heteroaromatic compounds. organic-chemistry.org The reaction of 4-bromo-2-phenylpyrimidine with NIS, often in the presence of an acid catalyst, can introduce the iodine atom at the C-5 position. The greater reactivity of the C-5 position towards electrophilic attack in the already halogenated ring facilitates this step.

An alternative approach for halogenation involves deaminative reactions, where an amino group is converted into a halogen. organic-chemistry.org While not a direct route from 2-phenylpyrimidine, this method offers another synthetic pathway for preparing halogenated pyrimidines from appropriately substituted precursors.

Multi-Step Synthesis from Simple Pyrimidine Precursors

A comprehensive synthetic route to this compound can be envisioned starting from readily available pyrimidine precursors. A logical sequence would be:

Synthesis of 2-Phenylpyrimidine: Condensation of benzamidine with a suitable 1,3-dicarbonyl equivalent.

Bromination at C-4: Reaction of 2-phenylpyrimidine with a brominating agent like N-bromosuccinimide to yield 4-bromo-2-phenylpyrimidine.

Iodination at C-5: Subsequent reaction of 4-bromo-2-phenylpyrimidine with an iodinating agent such as N-iodosuccinimide to afford the final product, this compound.

This stepwise approach allows for the controlled introduction of each halogen, leveraging the inherent reactivity of the pyrimidine ring and the selectivity of modern halogenating reagents.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The presence of two distinct halogen atoms on the pyrimidine ring of this compound opens up a vast array of possibilities for further molecular elaboration through cross-coupling reactions. These reactions are pivotal for creating carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis. The different reactivities of the C-Br and C-I bonds in this compound allow for selective functionalization at either the C-4 or C-5 position. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, which in turn is more reactive than a C-Cl bond. This reactivity difference (C-I > C-Br > C-Cl) is a cornerstone of selective cross-coupling strategies.

The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound in the presence of a palladium catalyst and a base, is a particularly powerful method for forming C-C bonds. libretexts.org In the case of this compound, the differential reactivity of the two halogen atoms can be exploited to achieve site-selective coupling.

Typically, the Suzuki-Miyaura reaction will occur preferentially at the more reactive C-5 position (C-I bond). By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to couple an aryl or vinyl boronic acid selectively at this position, leaving the C-4 bromo group intact for subsequent transformations.

For instance, reacting this compound with one equivalent of an arylboronic acid under mild palladium-catalyzed conditions would be expected to yield the 5-aryl-4-bromo-2-phenylpyrimidine derivative. The remaining bromo group at the C-4 position can then be subjected to a second, distinct Suzuki-Miyaura coupling with a different boronic acid, or another type of cross-coupling reaction, to introduce a second point of diversity.

The regioselectivity of Suzuki-Miyaura couplings on dihalopyrimidines is influenced by several factors, including the nature of the palladium catalyst and ligands, the base used, and the solvent system. rsc.orgnih.govrsc.org The general order of reactivity for halogens in Suzuki-Miyaura coupling is I > Br > Cl. For pyrimidines, the reactivity of the positions generally follows the order C-4/C-6 > C-2 > C-5 for electrophilic substitution, but in palladium-catalyzed cross-coupling, the electronic and steric environment of each halogenated carbon plays a crucial role. rsc.org

Table 1: Hypothetical Selective Suzuki-Miyaura Coupling of this compound

EntryCoupling Partner (1 equiv.)CatalystLigandBaseSolventTemp (°C)Major Product
1Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O804-Bromo-5-phenyl-2-phenylpyrimidine
24-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane1004-Bromo-5-(4-methoxyphenyl)-2-phenylpyrimidine

This table presents hypothetical reaction conditions based on general principles of Suzuki-Miyaura coupling on dihalopyrimidines. Actual conditions would require experimental optimization.

Subsequent coupling at the C-4 position would typically require more forcing conditions, such as higher temperatures or more active catalyst systems, due to the lower reactivity of the C-Br bond compared to the C-I bond. This stepwise functionalization strategy provides a powerful tool for the synthesis of a wide range of complex 2-phenylpyrimidine analogues.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for introducing alkynyl moieties. youtube.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org In the context of dihalogenated pyrimidines, the inherent reactivity difference between C-I and C-Br bonds allows for selective transformations.

The Sonogashira reaction proceeds with greater facility at the C-I bond compared to the C-Br bond, a principle that can be exploited for regioselective synthesis. orgsyn.org For a substrate like this compound, the Sonogashira coupling is expected to occur preferentially at the 5-position (C-I bond). This chemoselectivity allows for the synthesis of 4-bromo-5-alkynyl-2-phenylpyrimidine derivatives, which can then undergo further coupling at the C4-Br position. Studies on analogous dihalogenated systems, such as 2,8-diiodopurines, have shown that regioselectivity can be controlled by the choice of ligand on the palladium catalyst. researchgate.net For instance, monodentate ligands often favor coupling at one position, while bidentate ligands can switch the selectivity to another. researchgate.net

Research on 5-iodouridine (B31010) derivatives has demonstrated efficient Sonogashira coupling to introduce alkynyl groups at the C5 position of the pyrimidine ring. rsc.org Similarly, work on 3-bromo-6-methyl-1,2,4,5-tetrazine has shown successful Sonogashira coupling with terminal alkynes, highlighting the broad applicability of this reaction to halogenated N-heterocycles. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Halo-Heterocycles

CatalystLigandBaseSolventTemperature (°C)Substrate TypeYield (%)Ref.
PdCl₂(PPh₃)₂PPh₃Et₂NH / CuITHF602-Benzyloxy-5-bromopyrimidines85-94 rsc.org
Pd(PPh₃)₄PPh₃Et₃N / CuITolueneRoom Temp4-Bromo-6H-1,2-oxazinesGood researchgate.net
Pd(OAc)₂XPhosCs₂CO₃Dioxane1004-IodoanisoleHigh wikipedia.org
Stille Coupling and Other Metal-Mediated Transformations

The Stille coupling reaction, which pairs an organotin compound with an organic halide, is another versatile palladium-catalyzed method for forming C-C bonds. nih.gov A key advantage of the Stille reaction is its tolerance of a wide array of functional groups, and it does not typically require a base, which can be beneficial for sensitive substrates. researchgate.net Similar to the Sonogashira coupling, the Stille reaction on this compound would be expected to proceed selectively at the more reactive C-I bond.

While specific examples for this compound are scarce, studies on other dihalo-heterocycles are informative. For instance, the Stille coupling has been successfully applied to functionalize diazocines and purine (B94841) systems. nih.govjk-sci.com These reactions demonstrate that both aryl and vinyl stannanes can be coupled effectively.

Other metal-mediated transformations, such as those involving indium organometallics, have also shown promise. The palladium-catalyzed cross-coupling of triorganoindium reagents with 5-bromo-2-chloropyrimidine (B32469) proceeds chemoselectively, with the initial reaction occurring at the more reactive position.

Table 2: Illustrative Conditions for Stille Coupling of Dihalo-Aromatic Systems

CatalystLigandAdditiveSolventTemperature (°C)SubstrateYield (%)Ref.
Pd(OAc)₂XPhos-Toluene110Diazocine90 jk-sci.com
Pd(PPh₃)₄PPh₃CuIDMF80Bromo-iodo-benzene analogue84 nih.gov
Pd₂(dba)₃AsPh₃CuIDMF60Bromo-iodo-indole analogue55 nih.gov

Note: This table presents data for analogous systems to illustrate typical reaction conditions.

Regioselectivity and Chemoselectivity in Dihalogenated Pyrimidine Cross-Couplings

The selective functionalization of one halogen site over another is a critical challenge in the synthesis of complex molecules from dihalogenated pyrimidines. The regioselectivity of palladium-catalyzed cross-coupling reactions is governed by a combination of factors, including the inherent reactivity of the C-X bond (C-I > C-Br > C-Cl), the electronic properties of the pyrimidine ring, steric hindrance, and the nature of the catalyst system (palladium precursor, ligand, and additives).

For this compound, the significantly higher reactivity of the C-I bond over the C-Br bond in oxidative addition to a Pd(0) center dictates that cross-coupling reactions will preferentially occur at the C5 position. This allows for a stepwise functionalization strategy: a first coupling at C5, followed by a second coupling at C4.

Studies on 2,5-dihalopyrimidines and 2,4-dihalopyrimidines have demonstrated that this selectivity can be finely tuned. For example, in the coupling of 2,5-dichloropyrimidine, ligand-free conditions have been shown to favor unprecedented C5-selective coupling, whereas most ligand-controlled systems favor reaction at the C2 position. The choice of coupling reaction also plays a role. While Suzuki, Sonogashira, and Stille couplings generally favor reaction at the most labile halide, the specific conditions can sometimes alter this preference. The development of ligands that can override the inherent reactivity patterns is an active area of research, enabling access to previously difficult-to-synthesize isomers.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgresearchgate.net This reaction is of immense importance in pharmaceutical chemistry, where aryl amine moieties are common. For this compound, the Buchwald-Hartwig amination offers a direct route to introduce a wide variety of amino groups.

Based on the principle of chemoselectivity, the amination is expected to occur at the C5-iodo position first. youtube.comorganic-chemistry.org The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over several "generations" to accommodate a broader range of amines and aryl halides under milder conditions. acs.orgwikipedia.org

While direct experimental data for this compound is limited, studies on related halo-heterocycles provide valuable insights. For example, the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole has been studied, showing that the choice of catalyst (palladium vs. copper) can be complementary for different types of amines. organic-chemistry.org Nickel-catalyzed aminations have also been developed as a more earth-abundant alternative to palladium, with some systems showing high selectivity for aryl iodides over other halides. youtube.com

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

CatalystLigandBaseSolventTemperature (°C)SubstrateYield (%)Ref.
Pd(dba)₂tBuDavePhosKOtBuToluene1004-Bromo-1-tritylpyrazole60-67 organic-chemistry.org
Pd(OAc)₂XPhosK₂CO₃t-BuOH110Aryl BromideHigh wikipedia.org
Ni(acac)₂-NaOtBuDioxane100Aryl IodideHigh youtube.com

Note: This table presents data for analogous systems to illustrate typical reaction conditions.

Negishi Coupling and Kumada Coupling Strategies

The Negishi and Kumada couplings provide alternative strategies for C-C bond formation, utilizing organozinc and organomagnesium (Grignard) reagents, respectively. orgsyn.orgorganic-chemistry.org

The Negishi coupling is known for its high functional group tolerance and reactivity. chem-station.comorganic-chemistry.org The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst would likely result in selective coupling at the C5-iodo position. researchgate.net This method is particularly useful for introducing alkyl groups. orgsyn.org

The Kumada coupling , one of the earliest developed cross-coupling reactions, uses readily available Grignard reagents. organic-chemistry.orgnih.gov While powerful, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. wikipedia.org Nickel catalysts are often used in Kumada couplings. organic-chemistry.orgnih.gov For this compound, a Kumada coupling would also be expected to be selective for the C-I bond.

Functionalization and Derivatization

Following initial cross-coupling reactions, the remaining halogen on the pyrimidine ring can be further functionalized.

Selective Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method to replace one halogen with another. jk-sci.com This can be a useful strategy to modulate the reactivity of the pyrimidine scaffold. For instance, it might be desirable to convert the C4-bromo group of a 5-substituted-4-bromo-2-phenylpyrimidine into a more reactive iodo group to facilitate a subsequent, more challenging coupling reaction. This exchange is typically an equilibrium process, driven to completion by the precipitation of the resulting sodium salt (e.g., NaBr) in a solvent like acetone. jk-sci.com

While direct halogen exchange on this compound is not well-documented, the principles have been applied to other heterocyclic systems. For example, nucleophilic halogen exchange has been used in the synthesis of quinoline (B57606) derivatives. The success of such a reaction on the pyrimidine system would depend on the specific substrate and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic and heteroaromatic systems. Unlike typical nucleophilic substitutions (SN1 or SN2), the SNAr mechanism is viable at an sp2-hybridized carbon because it does not proceed through a backside attack or the formation of an unstable aryl cation. The reaction mechanism involves two main steps: the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Aromatic rings themselves are typically electron-rich and thus poor electrophiles. However, the pyrimidine ring, containing two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This "π-deficient" nature makes it susceptible to nucleophilic attack. The presence of strongly electron-withdrawing substituents, such as nitro groups or additional halogens, further activates the ring towards SNAr. In the case of this compound, the two halogen atoms serve as both activating groups and potential leaving groups.

The reaction is highly regioselective. Nucleophilic attack generally occurs at the carbon atom bearing the leaving group. For di- or poly-halogenated pyrimidines, the selectivity of substitution can often be controlled by the nature of the halogen and the reaction conditions. Generally, iodine is a better leaving group than bromine in SNAr reactions, suggesting that nucleophilic attack on this compound would likely lead to the displacement of the iodide first.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups onto the pyrimidine core.

Directed Ortho-Metalation and Lithiation Pathways

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. The strategy relies on a "directed metalation group" (DMG), which contains a heteroatom that can coordinate to an organolithium base (like n-butyllithium). This coordination positions the base to deprotonate the nearest (ortho) C-H bond, generating a specific aryllithium intermediate. This intermediate can then be quenched with various electrophiles to install a new substituent with high precision.

For a substrate like 2-phenylpyrimidine, the pyrimidine nitrogen atoms themselves can act as directing groups. However, this can lead to competitive metalation at different positions on the heterocyclic ring. The use of sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can offer improved regioselectivity in the metalation of challenging N-heterocyclic substrates.

Alternatively, a directing group on the 2-phenyl substituent could be used to direct lithiation onto the phenyl ring. However, for functionalizing the pyrimidine core itself, a more strategic approach involves introducing a potent DMG onto the pyrimidine ring. The aryl O-carbamate group (e.g., -OCONEt2) is recognized as one of the most powerful DMGs in this chemistry. While direct application to this compound is not documented, a hypothetical pathway could involve a precursor molecule where a hydroxyl group is present, which is then converted to a carbamate (B1207046) to direct lithiation.

The development of hindered magnesium- and zinc-amide bases (e.g., TMPMgCl·LiCl) has expanded the scope of DoM to include electron-poor heteroarenes and substrates with sensitive functional groups. This technology has been successfully employed in the iterative synthesis of fully substituted pyrimidine derivatives, demonstrating its potential for creating complex molecules from simple precursors.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The principles of green chemistry—such as waste reduction, energy efficiency, and the use of renewable resources—are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.

Microwave-Assisted Synthesis

The use of microwave irradiation as an energy source has become a popular alternative to conventional heating in organic synthesis. Microwave heating can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purity. This rate enhancement is due to the efficient and rapid heating of polar substances.

For pyrimidine synthesis, microwave-assisted methods have been applied to various reaction types, including multicomponent reactions like the Biginelli reaction. These methods often offer simpler work-up procedures and better selectivity compared to traditional heating. The efficiency of microwave-assisted synthesis makes it an attractive technique for building libraries of compounds for drug discovery.

Table 1: Examples of Microwave-Assisted Pyrimidine Synthesis
Reaction TypeConditionsReaction TimeYieldReference
Biginelli-type reactionTriethylammonium acetate (B1210297) (ionic liquid), MicrowaveNot specifiedHigh
Three-component cyclocondensationEthanol, HCl, MicrowaveNot specified65–90%
Condensation on mineral supportBasic alumina, MicrowaveNot specifiedHigh
Multicomponent reactionNiTiO3/MK30 catalyst, 100W Microwave, 70°C5 min95%

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry, as they contribute to environmental pollution and pose safety risks. Several solvent-free approaches have been developed for pyrimidine synthesis.

One method involves performing reactions under neat conditions or using a solid support, such as alumina, which can also act as a catalyst. The combination of solvent-free conditions with microwave irradiation can further enhance reaction rates and yields. Another approach is mechanochemistry, where mechanical force (e.g., from ball milling) is used to initiate reactions between solid-state reactants, completely avoiding the need for a solvent. Additionally, metal- and solvent-free multicomponent reactions have been developed, offering a practical and environmentally friendly route to substituted pyrimidines from simple starting materials. Even water, considered the ultimate green solvent, has been used effectively for the synthesis of fused pyrimidines.

Table 2: Examples of Solvent-Free Pyrimidine Synthesis
MethodologyCatalyst/PromoterKey FeaturesReference
Three-component tandem reactionNH4IMetal- and solvent-free; broad substrate scope
One-pot reaction of zwitterionNone specifiedAvoids large amounts of solvents and reagents
Mechanochemical synthesisModified ZnO NPs (NS-5)Ball milling technique; recyclable catalyst
Condensation on mineral supportBasic aluminaCoupled with microwave irradiation for rate enhancement

Catalyst Recycling and Sustainability Considerations

The ability to recover and reuse a catalyst is crucial for developing sustainable and cost-effective chemical processes. In pyrimidine synthesis, significant progress has been made in developing recyclable catalytic systems. These include ionic liquids, which can act as both solvent and catalyst and can be recovered for multiple reaction cycles.

Heterogeneous catalysts, such as metal nanoparticles supported on materials like montmorillonite (B579905) clay or magnetic ferrite, are particularly advantageous. They can be easily separated from the reaction mixture by simple filtration or magnetic decantation, minimizing product contamination and allowing for straightforward reuse. The development of such robust and reusable catalysts is a key step towards making the synthesis of pyrimidines and other important heterocycles more economically and environmentally sustainable.

Table 3: Catalyst Reusability in Pyrimidine Synthesis
CatalystReactionNumber of CyclesReported Yield (%)Reference
ZnO@SO3H@TropineSynthesis of pyrimido[1,2-a]benzimidazoleRun 196
Run 295
Run 395
Run 494
Run 593

Reactivity and Chemical Transformations of 4 Bromo 5 Iodo 2 Phenylpyrimidine

Differential Reactivity of Bromo and Iodo Substituents on the Pyrimidine (B1678525) Ring

The presence of two different halogen atoms, bromine and iodine, on the pyrimidine ring at positions 4 and 5 respectively, is a key feature of 4-bromo-5-iodo-2-phenylpyrimidine. This structural characteristic allows for selective functionalization through cross-coupling reactions, primarily due to the differing reactivities of the C-Br and C-I bonds.

In palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond. nih.govlibretexts.org This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making oxidative addition to the palladium(0) catalyst more facile at the iodinated position. nih.gov This differential reactivity enables sequential or regioselective cross-coupling, where the iodo-substituent can be selectively replaced while leaving the bromo-substituent intact for subsequent transformations. libretexts.orgrsc.org

For instance, in a Suzuki-Miyaura coupling, reacting 4-bromo-5-iodopyrimidine (B3242059) with a boronic acid in the presence of a palladium catalyst would preferentially yield the 5-aryl-4-bromopyrimidine. rsc.org Similarly, in Sonogashira couplings, terminal alkynes react selectively at the C-5 position. nih.govwikipedia.org This chemoselectivity is a powerful tool in synthetic chemistry, allowing for the controlled and stepwise introduction of different substituents onto the pyrimidine core.

Table 1: Regioselective Cross-Coupling Reactions of Dihalopyrimidines

Reaction TypeDihalo-pyrimidine SubstrateCoupling PartnerCatalyst SystemMajor ProductReference
Suzuki-Miyaura5-Bromo-2-chloropyridineArylboronic acidPd(PPh₃)₄/Na₂CO₃5-Aryl-2-chloropyridine nih.gov
Suzuki-Miyaura2-Bromo-3-iodopyridineArylboronic acidPd(PPh₃)₄/Na₂CO₃2-Bromo-3-arylpyridine nih.gov
Sonogashira2-Bromo-4-iodo-quinolineTerminal alkynePd(0)/Cu(I)2-Bromo-4-alkynylquinoline libretexts.org

This table presents data for analogous dihalopyridine and dihaloquinoline systems to illustrate the general principles of regioselectivity.

Electrophilic and Nucleophilic Substitution Patterns

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. wikipedia.org This electronic characteristic generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring itself is challenging. When it does occur, it is directed to the C-5 position, which is the least electron-deficient. wikipedia.org However, in this compound, the C-5 position is already substituted. The directing effects of the existing substituents would therefore influence any potential electrophilic attack on the phenyl ring. The 2-phenylpyrimidine (B3000279) moiety acts as an electron-withdrawing group, directing incoming electrophiles to the meta position of the phenyl ring. The bromo and iodo substituents are also deactivating, further reducing the electron density of the pyrimidine ring and making electrophilic attack on the phenyl ring the more likely scenario. libretexts.orglumenlearning.com

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it prone to nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6. wikipedia.org In this compound, the C-4 position, bearing the bromo substituent, is a prime site for nucleophilic displacement. Strong nucleophiles can displace the bromide ion. The reactivity towards nucleophilic substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Cycloaddition Reactions Involving the Pyrimidine Core

The pyrimidine ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. These reactions provide powerful methods for the construction of fused heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder type): Pyrimidines can undergo inverse-electron-demand Diels-Alder reactions where the electron-poor pyrimidine acts as the diene and reacts with an electron-rich dienophile. acs.org Intramolecular [4+2] cycloadditions of substituted pyrimidines have also been reported, leading to the formation of polycyclic structures. rsc.orgnih.gov The presence of the phenyl and halogen substituents on this compound would influence the electronic properties and steric hindrance of the diene system, thereby affecting the feasibility and outcome of such cycloaddition reactions.

[2+2] Photocycloadditions: Photochemical [2+2] cycloadditions are another important class of reactions for pyrimidines, particularly in the context of DNA photochemistry where adjacent pyrimidine bases can form cyclobutane (B1203170) dimers upon UV irradiation. nih.govacs.org These reactions typically proceed through a triplet excited state. nih.gov For this compound, irradiation in the presence of an alkene could potentially lead to the formation of a cyclobutane-fused pyrimidine derivative. The specific regiochemistry and stereochemistry of such a reaction would depend on the nature of the alkene and the excited state properties of the pyrimidine derivative.

Table 2: Examples of Cycloaddition Reactions with Pyrimidine Derivatives

Cycloaddition TypePyrimidine SubstrateReaction PartnerConditionsProduct TypeReference
Intramolecular [4+2]Ynamide-substituted pyrimidine-ThermalFused 4-aminopyridine acs.org
Photochemical [2+2]Uracil (B121893)/ThymineCyclopentene266 nm irradiationCyclobutane-fused pyrimidine nih.govacs.org
Oxidative Intramolecular [4+2]Silylene-protected 2-pyridone-Thermal8-Hydroxyisoquinolone rsc.org

This table provides examples of cycloaddition reactions involving various pyrimidine derivatives to illustrate the scope of these transformations.

Ring Transformations and Rearrangement Studies

The pyrimidine ring can undergo a variety of ring transformations and rearrangements, often under the influence of strong nucleophiles or specific reaction conditions. These reactions can lead to the formation of different heterocyclic systems.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization of certain nitrogen-containing heterocycles, including pyrimidines. nih.govwikipedia.org It typically involves the opening of the heterocyclic ring followed by recyclization, resulting in the exchange of an endocyclic and an exocyclic heteroatom. nih.gov For substituted pyrimidines, the Dimroth rearrangement can be influenced by the nature and position of the substituents. rsc.org While not specifically documented for this compound, the potential for such a rearrangement exists, particularly under basic or acidic conditions. nih.govresearchgate.net

ANRORC Mechanism: Nucleophilic substitution on pyrimidines can sometimes proceed through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgknu.ua This pathway is distinct from the standard SNAr mechanism and involves the formation of a ring-opened intermediate. wikipedia.org The ANRORC mechanism has been extensively studied for the reaction of halopyrimidines with strong nucleophiles like sodium amide. wikipedia.org For this compound, reaction with a strong nucleophile could potentially initiate an ANRORC-type process, leading to a rearranged product.

Chelation-Assisted Reactivity Modulations

The nitrogen atoms of the pyrimidine ring in this compound can act as coordinating sites for metal catalysts. This coordination can direct C-H functionalization reactions on the appended phenyl group, a strategy known as chelation-assisted or directing group-assisted C-H activation. nih.govrsc.org

While this type of reactivity is well-established for 2-phenylpyridine (B120327) derivatives, where the pyridine (B92270) nitrogen directs ortho-C-H activation of the phenyl ring, similar transformations can be envisioned for 2-phenylpyrimidine systems. nih.govrsc.org The pyrimidine moiety can serve as a directing group, facilitating the regioselective introduction of functional groups at the ortho position of the phenyl ring through transition metal-catalyzed reactions. This approach offers a powerful method for the late-stage functionalization of the phenyl group, complementing the reactivity of the halogenated pyrimidine core.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical structure can be obtained.

The proton NMR (¹H NMR) spectrum of 4-Bromo-5-iodo-2-phenylpyrimidine is anticipated to exhibit distinct signals corresponding to the protons on the phenyl group and the single proton on the pyrimidine (B1678525) ring. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). Specifically, the protons ortho to the pyrimidine ring may show a different chemical shift compared to the meta and para protons. The lone proton at the C6 position of the pyrimidine ring is expected to appear as a singlet, likely downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and halogen substituents. For comparison, in 5-bromopyrimidine (B23866), the protons appear at δ 8.8 ppm (H2) and δ 9.2 ppm (H4, H6). chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl H (ortho)8.3 - 8.5Multiplet
Phenyl H (meta, para)7.4 - 7.6Multiplet
Pyrimidine H68.8 - 9.2Singlet

The carbon-13 NMR (¹³C NMR) spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyrimidine ring are expected to resonate at lower field values compared to the phenyl ring carbons due to the influence of the two nitrogen atoms. The carbons bonded to the bromine (C4) and iodine (C5) atoms will have their chemical shifts significantly influenced by the halogen's electronegativity and size. For instance, the carbon bearing the bromine atom in similar structures shows a signal in the range of δ 110-120 ppm, while the carbon attached to iodine would be at a higher field (lower ppm value) than C-Br. The phenyl carbons will appear in the typical aromatic region of δ 125-140 ppm, with the ipso-carbon (attached to the pyrimidine ring) showing a distinct shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Pyrimidine)160 - 165
C4 (Pyrimidine, C-Br)115 - 125
C5 (Pyrimidine, C-I)80 - 95
C6 (Pyrimidine)155 - 160
C-ipso (Phenyl)135 - 140
C-ortho (Phenyl)128 - 132
C-meta (Phenyl)129 - 133
C-para (Phenyl)130 - 135

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, it would primarily show correlations among the protons of the phenyl group, helping to delineate the ortho, meta, and para positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the chemical shifts of the protonated carbons, such as C6 of the pyrimidine ring and the CH groups of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₆BrIN₂. The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The exact mass would be a key identifier.

Common fragmentation pathways would likely involve the loss of the halogen atoms. The initial loss of an iodine radical (·I) followed by the loss of a bromine radical (·Br), or vice versa, would lead to significant fragment ions. Cleavage of the bond between the phenyl group and the pyrimidine ring is another plausible fragmentation route.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹. For comparison, the IR spectrum of 5-bromopyrimidine shows peaks in the 1400-1550 cm⁻¹ range for ring vibrations. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
C=N Stretch (Pyrimidine)1550 - 1600
C=C Stretch (Aromatic)1400 - 1500
C-Br Stretch500 - 600
C-I Stretch~500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the 2-phenylpyrimidine (B3000279) core is expected to exhibit strong absorption in the UV region due to π → π* transitions. The presence of halogen substituents can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. Studies on similar compounds, like 4-halophenols, show that the absorption spectrum of an iodo-substituted aromatic compound can be reminiscent of iodobenzene, exhibiting an intense maximum around 225 nm with a weaker absorption extending to longer wavelengths. researchgate.net

Computational and Theoretical Investigations of 4 Bromo 5 Iodo 2 Phenylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Bromo-5-iodo-2-phenylpyrimidine, DFT calculations are employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles in the ground state.

Typically, these calculations would utilize a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results, and these are often benchmarked against experimental data for related compounds when available. researchgate.netnih.gov The inclusion of heavy atoms like bromine and iodine necessitates the use of basis sets that can handle relativistic effects, or the application of effective core potentials.

The optimized geometry provides a foundational understanding of the molecule's three-dimensional arrangement. Key structural parameters, such as the bond lengths of the C-Br and C-I bonds, the orientation of the phenyl group relative to the pyrimidine (B1678525) ring, and the planarity of the pyrimidine ring, are all elucidated through these calculations. These parameters are critical for understanding the steric and electronic effects of the substituents on the pyrimidine core.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) Note: This data is representative and based on general values for similar structures, as direct experimental or computational data for this specific molecule is not widely published.

ParameterValue
C4-Br Bond Length~1.90 Å
C5-I Bond Length~2.10 Å
C2-Phenyl Bond Length~1.49 Å
N1-C2-N3 Bond Angle~115°
C4-C5-C6 Bond Angle~120°
Phenyl-Pyrimidine Dihedral Angle~20-30°

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated from the DFT calculations and is typically plotted onto the molecule's electron density surface.

This analysis is crucial for understanding intermolecular interactions and predicting the sites of reactivity. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.orgwikipedia.org The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is likely to be localized on the pyrimidine ring and the iodine atom, which is more easily polarized than bromine. The LUMO is expected to be distributed over the pyrimidine ring, particularly at the carbon atoms bearing the halogen substituents. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are instrumental in predicting the outcomes of various chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: This data is for illustrative purposes.

OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -1.2 eV
HOMO-LUMO Gap~ 5.3 eV

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a likely route would involve a Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govorganic-chemistry.orgyoutube.com

DFT calculations can be used to model the entire catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound. This would involve studying the energies of the reactants, products, intermediates, and transition states for each step of the reaction: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org By mapping the potential energy surface, the rate-determining step of the reaction can be identified, and the roles of the catalyst, base, and solvent can be better understood. This detailed mechanistic insight is invaluable for optimizing reaction conditions to improve yield and selectivity.

Conformation Analysis and Stereochemical Considerations

The presence of the phenyl group at the 2-position of the pyrimidine ring introduces a degree of conformational flexibility. The rotation of the phenyl group around the C2-phenyl bond can lead to different conformers with varying energies.

Computational methods can be used to perform a conformational analysis by systematically rotating the phenyl group and calculating the energy of each resulting conformation. frontiersin.orgnih.gov This allows for the identification of the most stable conformer(s) and the energy barriers between them. The planarity of the pyrimidine ring and the steric interactions between the ortho-hydrogens of the phenyl group and the nitrogen atoms of the pyrimidine ring are key factors influencing the conformational preferences. youtube.com Understanding the preferred conformation is essential as it can impact the molecule's biological activity and its packing in the solid state.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides reliable methods for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of the synthesized compound. researchgate.netnih.govnih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. nih.govacs.org These calculated shifts are then typically scaled or referenced against a standard (like tetramethylsilane) to provide values that can be directly compared with experimental NMR spectra. This is particularly useful for assigning complex spectra and confirming the substitution pattern on the pyrimidine and phenyl rings. researchgate.netresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can be compared with the experimental FT-IR spectrum to identify characteristic vibrational modes, such as the C-Br and C-I stretching frequencies, and the various vibrations of the pyrimidine and phenyl rings. nih.gov

Applications in Organic Synthesis and Chemical Space Exploration

4-Bromo-5-iodo-2-phenylpyrimidine as a Scaffold for Complex Heterocyclic Synthesis

The 2-phenylpyrimidine (B3000279) framework is a common starting point for the synthesis of more elaborate heterocyclic systems. The bromo and iodo substituents on the this compound scaffold act as versatile synthetic handles for annulation, or ring-forming, reactions. Through transition-metal-catalyzed cross-coupling reactions, these positions can be functionalized with groups that subsequently participate in intramolecular cyclizations to form fused-ring systems. For instance, coupling a reactant containing a nucleophilic group (like an amine or alcohol) ortho to the coupling site can lead to the formation of pyrimido-fused heterocycles, a class of compounds with significant interest in drug discovery. benthamdirect.com This strategy allows for the rapid construction of polycyclic aromatic systems that are otherwise difficult to synthesize.

Rational Design of Diverse Pyrimidine (B1678525) Derivative Libraries

In the field of drug discovery, the generation of chemical libraries containing a wide array of related structures is essential for screening against biological targets. This compound is an ideal starting material for the rational design of such libraries. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-B) bonds allows for a programmed, stepwise diversification.

Chemists can employ combinatorial strategies where one halogen is selectively reacted across a panel of building blocks, followed by the reaction of the second halogen with a different set of reactants. This approach can generate a large and diverse library of 2-phenylpyrimidine derivatives from a single, common intermediate. This methodology is central to exploring the chemical space around a core scaffold to identify compounds with desired biological activities, such as kinase inhibitors or antifungal agents. nih.govnih.gov

Strategies for Developing Privileged Pyrimidine Structures

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net Pyrimidine-based structures are widely recognized as privileged scaffolds due to their prevalence in approved drugs and biologically active molecules. nih.govbenthamscience.com The development of new, highly potent, and selective therapeutic agents often involves the modification of these known privileged structures.

This compound serves as a key platform for this developmental strategy. By systematically and selectively replacing the bromine and iodine atoms with a variety of chemical moieties, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This derivatization allows for the exploration of the structure-activity relationships (SAR) needed to optimize a compound for a specific target while retaining the beneficial core properties of the pyrimidine scaffold. benthamdirect.com

Exploiting Orthogonal Reactivity for Sequential Functionalization

The most powerful feature of this compound in synthesis is the orthogonal reactivity of its two halogen substituents. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This difference in reactivity allows for the selective functionalization of the 5-position (iodo) under milder reaction conditions, leaving the 4-position (bromo) intact for a subsequent, different transformation under more forcing conditions.

This sequential functionalization provides precise control over the final molecular architecture. A chemist can first introduce a specific group at the 5-position via a Suzuki coupling and then introduce a completely different functionality at the 4-position using a Sonogashira coupling, for example. This one-pot or stepwise approach is highly efficient and is a cornerstone of modern synthetic strategy for creating complex molecules.

Table 1: Illustrative Example of Sequential Cross-Coupling Reactions

This table demonstrates a hypothetical two-step synthesis starting from this compound to illustrate the principle of orthogonal reactivity.

StepReactionPosition ReactedReagents & Conditions (Illustrative)Intermediate/Product
1Suzuki Coupling5-position (C-I)Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C4-Bromo-5-aryl-2-phenylpyrimidine
2Sonogashira Coupling4-position (C-Br)Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, 100°C4-Alkynyl-5-aryl-2-phenylpyrimidine

Role in Scaffold Derivatization for Target-Oriented Synthesis

In target-oriented synthesis, the goal is to create a molecule that interacts specifically and effectively with a particular biological target, such as an enzyme or a receptor. If an initial "hit" compound containing a 2-phenylpyrimidine core is identified, this compound becomes an invaluable tool for lead optimization.

By using this dihalogenated intermediate, medicinal chemists can systematically probe the binding pocket of the target protein. A series of derivatives can be synthesized where the 4- and 5-positions are decorated with groups of varying size, polarity, and hydrogen-bonding capability. This process of scaffold derivatization is crucial for developing a detailed structure-activity relationship (SAR), which guides the design of more potent and selective drug candidates. This approach has been successfully used in the development of various targeted agents, including inhibitors of VEGFR-2 and other kinases. nih.gov

Future Research Directions and Prospects

Development of Novel Catalytic Systems for Pyrimidine (B1678525) Functionalization

The selective functionalization of the C4 (bromo) and C5 (iodo) positions of the pyrimidine ring is crucial for its use as a building block. While palladium-catalyzed cross-coupling reactions are well-established, future efforts will likely focus on developing more sustainable, efficient, and cost-effective catalytic systems. Research is moving towards utilizing earth-abundant first-row transition metals like nickel and copper, which offer different reactivity profiles and can potentially reduce the cost of synthesis.

Furthermore, the development of advanced ligands will be instrumental in controlling regioselectivity and expanding the scope of accessible transformations. Another significant frontier is the direct C-H bond functionalization of the phenyl ring, which would bypass the need for pre-functionalized starting materials. researchgate.netrsc.org Ruthenium-catalyzed C-H arylations, for instance, have shown promise for the late-stage modification of complex molecules, although they often require high reaction temperatures. researchgate.net Future systems may integrate photoredox catalysis to enable these reactions under milder, room-temperature conditions. researchgate.net

Table 1: Comparison of Potential Catalytic Systems for Pyrimidine Functionalization

Catalyst TypePotential AdvantagesResearch Focus
Nickel/Copper-Based Lower cost, earth-abundant, unique reactivity.Ligand design for regioselectivity, expanding reaction scope (e.g., amination, etherification).
Advanced Palladium High efficiency, well-understood mechanisms.Development of highly active phosphine (B1218219) ligands for low catalyst loading, broader substrate compatibility.
Dual Catalysis Synergistic effects, novel transformations.Combining transition metal catalysis with photoredox or enzymatic catalysis to access new reaction pathways.
C-H Activation Catalysts Atom economy, reduced synthetic steps.Improving regioselectivity on the phenyl ring, lowering reaction temperatures. researchgate.net

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The introduction of chirality into pyrimidine-containing molecules is of paramount importance, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired therapeutic effect. Since 4-Bromo-5-iodo-2-phenylpyrimidine is achiral, future research will focus on developing asymmetric methods to generate chiral derivatives.

One promising avenue is the use of rhodium-catalyzed asymmetric allylation, which can produce chiral acyclic nucleoside analogues with high enantioselectivity. nih.gov Another approach involves asymmetric cyclopropanation, where chiral catalysts guide the formation of cyclopropane (B1198618) rings attached to the pyrimidine core, yielding chiral nucleoside analogues with excellent yield and enantiomeric excess (up to 99% ee). rsc.orgresearchgate.net The development of organocatalysts, such as those derived from cinchona alkaloids, has also proven effective in constructing chiral pyrimidine carbocyclic nucleosides. researchgate.net These methods open the door to creating vast libraries of stereochemically defined compounds for biological screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. nih.govmdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purities. researchgate.net For a molecule like this compound, sequential cross-coupling reactions could be "telescoped" in a flow reactor, where the product of the first reaction is directly streamed into a second reactor for the next transformation, minimizing purification steps and reducing waste. nih.gov

Microwave-assisted flow synthesis is another area of intense interest, as it can dramatically accelerate reaction times. beilstein-journals.orgresearchgate.net The Bohlmann–Rahtz pyridine (B92270) synthesis, for example, has been successfully adapted to a one-step continuous flow process using microwave heating. beilstein-journals.org Integrating these automated platforms with in-line purification and analysis tools could enable the rapid, on-demand synthesis of diverse libraries of pyrimidine derivatives for high-throughput screening.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis
Heat Transfer Often inefficient, potential for hotspots.Highly efficient, superior temperature control. nih.gov
Safety Handling of large quantities of hazardous reagents.Small reaction volumes enhance safety. mdpi.com
Scalability Often requires re-optimization of conditions.Scaled by running the system for a longer duration. researchgate.net
Reaction Time Can be lengthy (hours to days).Significantly reduced (seconds to minutes). researchgate.net
Process Control Manual or semi-automated.Fully automated with real-time monitoring. nih.gov

Advanced Mechanistic Studies of Pyrimidine Reactivity

A deeper understanding of the reaction mechanisms governing the functionalization of dihalopyrimidines is essential for optimizing existing methods and designing new ones. The differential reactivity of the C-I and C-Br bonds in this compound is a key feature that allows for selective, stepwise functionalization. Advanced mechanistic studies, combining experimental kinetics with computational methods like Density Functional Theory (DFT), can elucidate the intricate details of these processes.

Future research will likely focus on mapping the complete catalytic cycles of cross-coupling reactions, identifying key intermediates and transition states. This knowledge can explain the observed regioselectivity and guide the rational design of more effective catalysts and ligands. For instance, DFT calculations can model the oxidative addition step, revealing why a palladium catalyst preferentially inserts into the C-I bond over the C-Br bond. Such studies are critical for predicting how changes in ligands, solvents, or additives will influence reaction outcomes. rsc.org

Computational Design of Next-Generation Pyrimidine Analogues

Computational chemistry and in-silico screening are becoming indispensable tools in modern drug discovery and materials science. nih.govresearchgate.net By leveraging the structural information of this compound, researchers can design virtual libraries of next-generation analogues with desired properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural features with biological activity, helping to prioritize which compounds to synthesize. nih.gov

Molecular docking simulations can predict how pyrimidine derivatives will bind to specific biological targets, such as protein kinases, which are often implicated in cancer. rsc.orgresearchgate.net These computational approaches can significantly accelerate the discovery process by focusing laboratory efforts on the most promising candidates. rsc.org Furthermore, computational methods can predict physicochemical properties, helping to design molecules with improved solubility, stability, and bioavailability. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-iodo-2-phenylpyrimidine?

  • Methodology : Start with a phenylpyrimidine scaffold and introduce halogens via sequential nucleophilic substitution. For bromination, use N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions (e.g., DMF\text{DMF}, 60°C). Iodination can follow using NaI\text{NaI} in the presence of a copper catalyst (e.g., CuI\text{CuI}) at 80°C .
  • Key Considerations : Monitor reaction progress via TLC and HPLC to avoid over-halogenation. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle purification and storage of this compound to ensure stability?

  • Purification : Use recrystallization (ethanol/water mixture) or preparative HPLC for high-purity isolates (>99%) .
  • Storage : Store in sealed, amber vials under inert gas (argon) at –20°C to prevent halogen loss or decomposition. Avoid moisture and light exposure .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1H^1\text{H}-/13C^13\text{C}-NMR to identify aromatic protons and substituents. Mass spectrometry (HRMS) confirms molecular weight (C10H7BrIN2\text{C}_{10}\text{H}_7\text{BrIN}_2, expected m/z376.87m/z \approx 376.87) .
  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm) .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in cross-coupling reactions involving this compound?

  • Problem-Solving : If Suzuki-Miyaura coupling at the bromine site underperforms, test alternative catalysts (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) or optimize solvent systems (e.g., DME/H2O\text{DME/H}_2\text{O}) to enhance selectivity .
  • Validation : Use X-ray crystallography to confirm regioselectivity in coupled products and rule out side reactions .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of derivatives?

  • Multi-Technique Approach : Combine 1H^1\text{H}-NMR, 19F^19\text{F}-NMR (if fluorinated analogs exist), and IR spectroscopy to resolve ambiguities. Computational methods (DFT calculations) can predict spectral patterns and validate experimental data .
  • Case Study : For isomers, use NOESY NMR to distinguish between positional halogenation (e.g., bromine at C4 vs. C5) .

Q. How to design multi-step syntheses using this compound as a key intermediate for complex heterocycles?

  • Strategic Functionalization : Exploit the iodine site for Ullmann coupling to introduce aryl/heteroaryl groups. Subsequent bromine substitution allows diversification (e.g., introducing amines via Buchwald-Hartwig amination) .
  • Example Pathway :

  • Step 1 : Suzuki coupling at C5-iodo to attach a thiophene moiety.
  • Step 2 : SNAr at C4-bromo with a primary amine to yield a diamino derivative .

Safety & Contradiction Management

Q. How to mitigate hazards during large-scale synthesis of this compound?

  • Safety Protocols : Use fume hoods for halogenation steps. Quench reactive intermediates (e.g., HBr\text{HBr}) with NaHCO3\text{NaHCO}_3 before disposal. Follow waste segregation guidelines for halogenated organics .

Q. What are common pitfalls in interpreting halogen-halogen exchange reactions for this compound?

  • Data Contradictions : Apparent "disappearance" of bromine in NMR may indicate debromination. Confirm via ICP-MS to quantify residual halogens. Adjust reaction stoichiometry if iodine incorporation is incomplete .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.